Cas no 2751615-06-0 (5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride)

5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2751615-06-0
- EN300-37272839
- 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride
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- Inchi: 1S/C7H7N5.2ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;;/h1-4H,(H,11,12)(H2,8,9,10);2*1H
- InChI Key: JRFGCUWUNXQDCL-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C=C(C=N1)C1=CN=C(N)N=C1
Computed Properties
- Exact Mass: 233.0235007g/mol
- Monoisotopic Mass: 233.0235007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.5Ų
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37272839-2.5g |
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride |
2751615-06-0 | 95% | 2.5g |
$2071.0 | 2023-06-02 | |
Aaron | AR028Z8Q-100mg |
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride |
2751615-06-0 | 95% | 100mg |
$529.00 | 2025-02-17 | |
1PlusChem | 1P028Z0E-50mg |
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride |
2751615-06-0 | 95% | 50mg |
$354.00 | 2024-05-07 | |
1PlusChem | 1P028Z0E-1g |
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride |
2751615-06-0 | 95% | 1g |
$1369.00 | 2024-05-07 | |
1PlusChem | 1P028Z0E-5g |
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride |
2751615-06-0 | 95% | 5g |
$3851.00 | 2024-05-07 | |
Aaron | AR028Z8Q-5g |
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride |
2751615-06-0 | 95% | 5g |
$4240.00 | 2023-12-15 | |
Aaron | AR028Z8Q-10g |
5-(1H-pyrazol-4-yl)pyrimidin-2-aminedihydrochloride |
2751615-06-0 | 95% | 10g |
$6275.00 | 2023-12-15 | |
Enamine | EN300-37272839-0.1g |
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride |
2751615-06-0 | 95% | 0.1g |
$366.0 | 2023-06-02 | |
Enamine | EN300-37272839-10.0g |
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride |
2751615-06-0 | 95% | 10g |
$4545.0 | 2023-06-02 | |
Enamine | EN300-37272839-0.05g |
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride |
2751615-06-0 | 95% | 0.05g |
$245.0 | 2023-06-02 |
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride Related Literature
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride
Introduction to 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride (CAS No. 2751615-06-0)
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention in recent years. This compound, identified by its CAS number 2751615-06-0, belongs to the pyrimidine and pyrazole derivatives, classes of heterocyclic compounds widely recognized for their diverse biological activities. The molecular structure of this compound incorporates both pyrazole and pyrimidine moieties, which are known to be pivotal in the design of novel therapeutic agents.
The pharmacological relevance of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride stems from its potential to interact with various biological targets, making it a promising candidate for further investigation in drug discovery. Recent studies have highlighted its role in modulating key cellular pathways, particularly those involved in inflammation and cancer progression. The presence of the pyrazolyl group at the 4-position and the amine functionality at the 2-position of the pyrimidine ring contributes to its unique chemical properties, enabling selective binding to specific biomolecules.
In the context of modern medicinal chemistry, the synthesis and optimization of such heterocyclic compounds are of paramount importance. The dihydrochloride salt form of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine enhances its solubility and stability, making it more suitable for various biochemical assays and preclinical studies. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers can conduct experiments with confidence.
One of the most compelling aspects of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride is its potential application in addressing chronic diseases. Current research indicates that this compound may exhibit inhibitory effects on enzymes such as kinases, which are often overexpressed in tumor cells. By targeting these enzymes, the compound could disrupt signaling pathways that promote cell proliferation and survival. Furthermore, its ability to modulate inflammatory responses suggests that it might be effective in treating autoimmune disorders and other inflammatory conditions.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for compounds like 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead structures. These computational approaches complement traditional experimental methods, providing a more efficient pipeline for drug development. Additionally, structural biology techniques such as X-ray crystallography have been utilized to elucidate the binding mode of this compound with its target proteins, offering valuable insights into its mechanism of action.
Preclinical trials have begun to explore the therapeutic potential of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride in various disease models. Initial results are promising, showing significant reductions in tumor volume and improved survival rates in animal models of cancer. Similarly, studies on inflammatory diseases have demonstrated notable anti-inflammatory effects without apparent toxicity. These findings underscore the importance of continued research into this compound and its derivatives.
The future direction of research on 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride includes further optimization to enhance its pharmacokinetic properties. Strategies such as prodrug design and formulation development aim to improve bioavailability and reduce side effects. Additionally, exploring combination therapies with other drugs may amplify its therapeutic efficacy while minimizing resistance development.
In conclusion, 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating cancer and inflammatory diseases make it a valuable asset in the ongoing quest for novel therapeutic agents. As research progresses, this compound is poised to contribute significantly to improving patient outcomes across multiple medical disciplines.
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